molecular formula C10H9N3O4 B1315101 Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 38923-08-9

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1315101
CAS No.: 38923-08-9
M. Wt: 235.2 g/mol
InChI Key: XOXFLWMGZPJKAF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate.

    Substitution: 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.

    Oxidation: Various oxidized imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

    Similar Compounds:

Uniqueness: The presence of both the nitro group and the ethyl ester group in this compound makes it unique compared to other derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate (ENIPC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ENIPC, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H9N3O4
  • Molecular Weight : 235.20 g/mol
  • Functional Groups : Nitro group (NO2), ethyl ester, imidazo and pyridine rings.

ENIPC exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid and protein biosynthesis, disrupting essential cellular processes.
  • DNA Intercalation : It intercalates into DNA, leading to structural distortions that inhibit replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : ENIPC induces ROS formation, resulting in oxidative stress that can trigger apoptosis in target cells.

Antimicrobial Activity

Research indicates that ENIPC has significant antimicrobial properties:

  • Against Mycobacterium tuberculosis : Studies have shown that compounds related to ENIPC demonstrate low nanomolar potency against multidrug-resistant strains of M. tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 1μM\leq 1\,\mu M for certain derivatives .
  • Antiparasitic Effects : ENIPC has been evaluated for its effectiveness against protozoan parasites such as Trichomonas vaginalis and Entamoeba histolytica. In vitro studies revealed that derivatives of imidazo[1,2-a]pyridine exhibited promising activity against these pathogens, suggesting a potential application in treating trichomoniasis and amoebiasis .

Anticancer Properties

The anticancer potential of ENIPC has been investigated in various studies:

  • Cell Line Studies : ENIPC demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cell lines were reported to be in the range of 1050μM10-50\,\mu M, indicating moderate potency .
  • Mechanisms of Action in Cancer Cells : The compound induces apoptosis characterized by nuclear condensation and fragmentation at concentrations around 100μM100\,\mu M. This effect is attributed to the generation of ROS and subsequent activation of apoptotic pathways.

Toxicological Studies

Exploratory toxicology studies have assessed the safety profile of ENIPC:

  • Acute and Subacute Toxicity Tests : These tests indicated no significant hepatic or renal toxicity at therapeutic doses. The compounds were deemed essentially nontoxic, with observed changes attributed mainly to off-target effects rather than direct toxicity .

Summary of Research Findings

Biological ActivityTarget OrganismMIC/IC50Reference
AntimicrobialM. tuberculosis≤1 µM
AntiparasiticT. vaginalisNot specified
AnticancerMCF-710–50 µM
AnticancerNCI-H46010–50 µM
ToxicityN/AN/A

Properties

IUPAC Name

ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXFLWMGZPJKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502502
Record name Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38923-08-9
Record name Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Operations similar to Production Example 1-(2) were conducted using ethyl bromopyruvate and 2-amino-5-nitropyridine. The solid whereupon obtained was suspended in ethyl acetate, and washed with saturated aqueous sodium hydrogencarbonate to provide the title compound as brown solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate

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